molecular formula C16H15BrN2O3 B5153846 N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5153846
M. Wt: 363.21 g/mol
InChI Key: PXBSCMBSPOTXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide, also known as BDM3724, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to changes in cellular behavior, including changes in gene expression, cell growth, and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide in lab experiments is its well-characterized synthesis method, which allows for the production of high-quality, pure samples of the compound. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for specific diseases, and the development of new analogs with improved properties. Additionally, this compound may have applications in fields such as drug discovery and chemical biology.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide involves a multi-step process that has been described in detail in several scientific publications. The process involves the use of several reagents and catalysts, and requires careful control of reaction conditions to ensure the desired product is obtained in high yield and purity.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. Some of the areas where this compound has been studied include cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-7-12(17)8-10(2)15(9)18-16(20)13-5-4-6-14(11(13)3)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBSCMBSPOTXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.